(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride
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Overview
Description
(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride typically involves the reaction of pyridine-2,3-diamine with lactic acid to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate in acetone to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives and phase transfer catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological functions.
Uniqueness
(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is unique due to its specific imidazo[4,5-b]pyridine core, which provides distinct biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in cell cycle regulation sets it apart from other similar compounds .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c11-4-6-9-5-2-1-3-8-7(5)10-6;/h1-3,11H,4H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGPGRRUOSAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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